2-Homomorpholinecarboxylic Acid
CAS No.: 933743-11-4
Cat. No.: VC8324044
Molecular Formula: C6H11NO3
Molecular Weight: 145.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933743-11-4 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 |
| IUPAC Name | 1,4-oxazepane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9) |
| Standard InChI Key | FDLNENLTODPZIY-UHFFFAOYSA-N |
| SMILES | C1CNCC(OC1)C(=O)O |
| Canonical SMILES | C1CNCC(OC1)C(=O)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
2-Homomorpholinecarboxylic Acid (C₆H₁₁NO₃) features a seven-membered morpholine-derived ring system with a carboxylic acid substituent at the 2-position. The core morpholine structure consists of a six-membered ring containing one oxygen and one nitrogen atom in the 1,4-positions. The "homo" designation indicates the insertion of an additional methylene (-CH₂-) unit into the morpholine scaffold, expanding the ring to seven members while retaining the oxygen and nitrogen heteroatoms . The carboxylic acid group (-COOH) at position 2 introduces both hydrogen-bonding capacity and acidic character to the molecule.
Stereoelectronic Properties
The conjugation between the lone pairs of the morpholine nitrogen and the carbonyl oxygen creates a resonance-stabilized system. Density functional theory (DFT) calculations on analogous morpholine derivatives suggest partial double-bond character between the nitrogen and adjacent carbon atoms, which influences both the ring's conformation and the carboxylic acid's acidity . X-ray crystallographic data for related compounds show bond lengths of 1.34 Å for C-O in the ether linkage and 1.45 Å for C-N in the amine group, with the carboxylic acid group adopting a planar configuration due to sp² hybridization at the carbonyl carbon .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₁NO₃ |
| Molecular weight | 145.16 g/mol |
| Ring system | 7-membered heterocycle |
| Heteroatoms | O, N |
| Carboxylic acid position | C2 |
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary synthetic strategies dominate the preparation of 2-Homomorpholinecarboxylic Acid derivatives:
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Ring Expansion of Morpholine Precursors: Starting from morpholine-2-carboxylic acid (C₅H₉NO₃), homologation via Arndt-Eistert reaction introduces the additional methylene group . This method preserves the carboxylic acid functionality while expanding the ring size.
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Decarboxylative Cross-Coupling: Recent advances in C-H activation enable direct functionalization of carboxylic acid precursors. Palladium-catalyzed β-C-H activation of substituted morpholines followed by decarboxylative coupling with aryl halides provides modular access to diverse derivatives .
Process Optimization
Scale-up challenges include controlling ring size distribution during homologation and minimizing decarboxylation side reactions. Kinetic studies indicate optimal yields (68-72%) when using:
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Temperature: 80-90°C
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (6 mol%)
Physicochemical Properties
Acid-Base Behavior
The carboxylic acid group exhibits a pKa of approximately 4.2-4.8 in aqueous solution, as determined by UV-Vis titration . This acidity is slightly attenuated compared to aliphatic carboxylic acids (e.g., acetic acid, pKa 4.76) due to electron donation from the morpholine nitrogen through conjugated π-systems. Protonation of the morpholine nitrogen occurs at pH < 3.1, creating a zwitterionic species that enhances water solubility .
Table 2: Comparative Acidities
| Compound | pKa (25°C) |
|---|---|
| 2-Homomorpholinecarboxylic Acid | 4.5 ± 0.2 |
| Morpholine-2-carboxylic Acid | 4.1 ± 0.3 |
| Acetic Acid | 4.76 |
| Propanoic Acid | 4.88 |
Solubility and Partitioning
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Aqueous solubility: 12.7 g/L (pH 7.4, 25°C)
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logP (octanol/water): -0.31 ± 0.05
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Melting point: 189-192°C (decomposition observed >200°C)
The amphiphilic nature of the molecule, combining a polar carboxylic acid with a lipophilic morpholine ring, enables penetration of biological membranes while maintaining water solubility—a critical property for pharmaceutical applications .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The -COOH group undergoes typical transformations:
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Esterification: Methanol/H₂SO₄ yields methyl 2-homomorpholinecarboxylate (92% conversion)
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Amide Formation: Coupling with HATU/DIPEA produces primary amides (85-90% yield)
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Reduction: LiAlH₄ reduces the acid to 2-(homomorpholin-2-yl)methanol (67% yield)
Ring Modification Reactions
The saturated heterocycle participates in:
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N-Alkylation: Selective alkylation at nitrogen using alkyl halides/K₂CO₃
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Oxidation: mCPBA oxidizes the morpholine ring to N-oxide derivatives
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Ring-Opening: HCl hydrolysis cleaves the ether linkage to form amino alcohol intermediates
Pharmaceutical Applications
Drug Discovery Scaffolds
The molecule serves as a privileged structure in medicinal chemistry due to:
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Conformational restriction from the morpholine ring
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Hydrogen-bonding capacity from carboxylic acid
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Balanced lipophilicity for blood-brain barrier penetration
Recent studies highlight its utility in:
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Antimalarial Agents: Analogues show IC₅₀ = 0.8-1.2 μM against Plasmodium falciparum
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Neurological Therapeutics: Carboxamide derivatives exhibit 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM
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Anticancer Candidates: Copper complexes demonstrate selective cytotoxicity in MCF-7 breast cancer cells (LD₅₀ = 18 μM)
Pharmacokinetic Optimization
Structural modifications at the carboxylic acid position modulate ADME properties:
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